Teriflunomida
Descripción general
Descripción
La teriflunomida es un inhibidor de la síntesis de pirimidina con propiedades antiinflamatorias e inmunomoduladoras. Es el metabolito activo de la leflunomida y se comercializa bajo la marca Aubagio. La this compound se usa principalmente para tratar las formas recurrentes de esclerosis múltiple, una enfermedad autoinmune crónica que afecta el sistema nervioso central .
Aplicaciones Científicas De Investigación
La teriflunomida tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
La teriflunomida ejerce sus efectos al inhibir selectiva y reversiblemente la enzima mitocondrial dihidroorotato deshidrogenasa, que es esencial para la síntesis de novo de pirimidina. Esta inhibición conduce a una reducción en la proliferación de linfocitos T y B activados sin causar muerte celular. Se cree que la reducción en la proliferación de linfocitos es responsable de sus efectos inmunomoduladores y antiinflamatorios en la esclerosis múltiple .
Compuestos similares:
Leflunomida: El compuesto original de la this compound, también utilizado como fármaco inmunomodulador.
Interferón beta-1a (Avonex): Otro fármaco que se usa para tratar la esclerosis múltiple, pero con un mecanismo de acción diferente.
Acetato de glatiramer (Copaxone): Se utiliza para tratar las formas recurrentes de esclerosis múltiple, funciona modulando la respuesta inmunitaria.
Unicidad de la this compound: La this compound es única en su inhibición selectiva de la dihidroorotato deshidrogenasa, lo que lleva a una reducción específica en la proliferación de linfocitos. A diferencia de otros fármacos inmunomoduladores, la this compound no causa una supresión inmunitaria significativa, lo que la convierte en una opción más segura para el tratamiento a largo plazo de la esclerosis múltiple .
Análisis Bioquímico
Biochemical Properties
Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.
Cellular Effects
Teriflunomide has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .
Molecular Mechanism
The molecular mechanism of Teriflunomide involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, Teriflunomide reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, Teriflunomide has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of Teriflunomide .
Dosage Effects in Animal Models
In animal models, different dosages of Teriflunomide have shown varying effects. For instance, in mice, Teriflunomide at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .
Metabolic Pathways
Teriflunomide is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de la teriflunomida implica varios pasos. Un método común incluye la reacción del cloruro de cianoacetilo con para-trifluorometilanilina en presencia de un agente de unión a ácido para formar 2-ciano-N-(4-trifluorometil-fenil)-acetamida. Este intermedio luego se hace reaccionar con cloruro de acetilo y un agente de unión a ácido para producir this compound .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra la condensación de acetoacetato de metilo con ortoformiato de trietilo para generar etoxi metilen acetoacetato de metilo. Este compuesto se somete a ciclización con azanol para formar ácido 5-metil isoxazol-4-fórmico, que luego se hace reaccionar con oxicloruro de azufre para producir el cloruro de acilo correspondiente. El paso final implica la condensación con para-trifluorometilanilina y la posterior apertura del anillo en condiciones alcalinas para obtener this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: La teriflunomida se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación, la N-acetilación y la conjugación sulfato .
Reactivos y condiciones comunes:
Hidrólisis: Típicamente ocurre en condiciones ácidas o básicas, lo que lleva a la formación de metabolitos menores.
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
N-acetilación: Utiliza anhídrido acético o cloruro de acetilo en presencia de una base.
Conjugación sulfato: Implica el uso de ácido sulfúrico o donantes de sulfato.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos menores que resultan de la hidrólisis, la oxidación, la N-acetilación y la conjugación sulfato .
Comparación Con Compuestos Similares
Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.
Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.
Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.
Uniqueness of Teriflunomide: Teriflunomide is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, teriflunomide does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .
Actividad Biológica
Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of teriflunomide extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.
1. Immunomodulatory Effects
Teriflunomide's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, teriflunomide decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.
2. Antitumor Activity
Research has shown that teriflunomide exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:
- Cell Cycle Regulation : Teriflunomide causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .
- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .
- Inhibition of Invasion : Teriflunomide reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .
Clinical Efficacy in Multiple Sclerosis
Teriflunomide has been evaluated in several clinical trials for its efficacy in treating MS:
- Phase II Study : In a randomized, double-blind study involving 179 patients, teriflunomide significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .
- Long-term Studies : A long-term extension study demonstrated that teriflunomide maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to teriflunomide experienced a significant drop in ARR after starting treatment.
Safety Profile
Teriflunomide is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.
Tables Summarizing Key Findings
Study Type | Population Size | Key Findings | Statistical Significance |
---|---|---|---|
Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |
Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |
Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |
Case Studies
Case Study on Antitumor Activity
In a study investigating TNBC cell lines treated with teriflunomide, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .
Clinical Case on MS Treatment
In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), teriflunomide was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893457 | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in DMSO (practically insoluble in water). | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
163451-81-8, 108605-62-5 | |
Record name | Teriflunomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERIFLUNOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.